Profluralin

Description

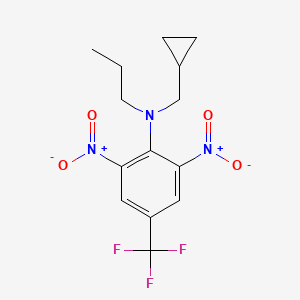

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(cyclopropylmethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3N3O4/c1-2-5-18(8-9-3-4-9)13-11(19(21)22)6-10(14(15,16)17)7-12(13)20(23)24/h6-7,9H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVQAKZNYJEWKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC1CC1)C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044559 | |

| Record name | Profluralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow-orange solid; mp = 32.1-32.5 deg C; [HSDB] Light orange solid; mp = 33-36 deg C; [MSDSonline] | |

| Record name | Profluralin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6845 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

O.1 PPM IN WATER AT 27 °C; GREATER THAN 1 G/G OF ACETONE, GREATER THAN 1 G/G OF XYLENE, ETHANOL, ULTRACENE, SINCLAIR 90, N-HEXANE, AROMATIC AND ALIPHATIC HYDROCARBONS, KETONES; GREATER THAN 1 G/3 G OF LOWER ALCOHOLS, Readily soluble in most organic solvents, In water = 0.1 mg/L at 20 °C | |

| Record name | PROFLURALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3923 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.38 at 20 °C | |

| Record name | PROFLURALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3923 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000069 [mmHg], 6.3X10-5 mm Hg at 20 °C | |

| Record name | Profluralin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6845 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROFLURALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3923 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow-orange crystals | |

CAS No. |

26399-36-0 | |

| Record name | Profluralin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26399-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Profluralin [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026399360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Profluralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Profluralin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROFLURALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36W2L722UX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROFLURALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3923 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

32.1 to 32.5 °C | |

| Record name | PROFLURALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3923 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of Profluralin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Profluralin is a selective pre-emergence dinitroaniline herbicide.[1] This technical guide provides a comprehensive overview of its chemical structure, properties, and a detailed pathway for its synthesis. The information is intended for an audience with a strong background in chemistry and pharmacology, including researchers, scientists, and professionals involved in drug development and agrochemical research. While this compound has largely been replaced by other herbicides, its synthesis and mechanism of action remain of interest for the development of new chemical entities.

Chemical Structure and Properties

This compound is chemically known as N-(cyclopropylmethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline.[1] Its structure is characterized by a dinitrated aniline ring substituted with a trifluoromethyl group, an N-propyl group, and an N-cyclopropylmethyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-(cyclopropylmethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline | [1] |

| CAS Number | 26399-36-0 | [1] |

| Molecular Formula | C₁₄H₁₆F₃N₃O₄ | [1] |

| Molecular Weight | 347.29 g/mol | |

| Appearance | Yellow-orange solid | |

| Melting Point | 32-33 °C | |

| Solubility in Water | 0.1 ppm | |

| Vapor Pressure | 8.4 mPa |

Synthesis Pathway

The synthesis of this compound is a multi-step process that involves the preparation of a key intermediate, N-cyclopropylmethyl-N-propylamine, followed by its reaction with 4-chloro-3,5-dinitrobenzotrifluoride.

Overall Synthesis Scheme

Caption: Synthesis pathway of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound.

Synthesis of N-cyclopropylmethyl-N-propylamine

This procedure is adapted from the process described in US Patent 3,847,985.

Materials:

-

Cyclopropyl cyanide

-

n-Propylamine

-

5% Platinum on charcoal catalyst

-

Methanol

-

Hydrogen gas

-

Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

-

In a 500 ml Parr hydrogenation apparatus, combine 17 g (0.25 mole) of cyclopropyl cyanide, 59 g (1.00 mole) of n-propylamine, 2.5 g of 5% platinum on charcoal, and 100 ml of methanol.

-

Seal the apparatus and purge with hydrogen gas.

-

Pressurize the reactor to 42-55 p.s.i.g. with hydrogen.

-

Maintain the reaction mixture at a temperature of 63-70 °C with stirring.

-

The reaction is typically complete after approximately 3.5 to 5 hours.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

-

Filter the reaction mixture to remove the catalyst.

-

The filtrate contains the desired product, N-cyclopropylmethyl-N-propylamine. The solvent and excess n-propylamine can be removed by distillation.

-

Further purification can be achieved by fractional distillation of the residue. The boiling point of N-cyclopropylmethyl-N-propylamine is approximately 139-140 °C.

Table 2: Quantitative Data for N-cyclopropylmethyl-N-propylamine Synthesis

| Parameter | Value |

| Reactants | Cyclopropyl cyanide (0.25 mole), n-Propylamine (1.00 mole) |

| Catalyst | 5% Platinum on charcoal (2.5 g) |

| Solvent | Methanol (100 ml) |

| Temperature | 63-70 °C |

| Pressure | 42-55 p.s.i.g. H₂ |

| Reaction Time | 3.5 - 5 hours |

| Yield | 77% recovery after distillation |

Synthesis of this compound

The final step in the synthesis of this compound involves the reaction of N-cyclopropylmethyl-N-propylamine with 4-chloro-3,5-dinitrobenzotrifluoride. The following protocol is based on a general procedure for the reaction of 4-chloro-3,5-dinitrobenzotrifluoride with aniline derivatives.

Materials:

-

N-cyclopropylmethyl-N-propylamine

-

4-chloro-3,5-dinitrobenzotrifluoride (DNCBTF)

-

Methanol

-

Water

Procedure:

-

In a suitable reaction vessel, dissolve 1.8 mmol of 4-chloro-3,5-dinitrobenzotrifluoride in 20 ml of methanol.

-

To this solution, add 2.5 mmol of N-cyclopropylmethyl-N-propylamine.

-

Stir the reaction mixture at room temperature for 30-45 minutes.

-

A precipitate of this compound will form.

-

Collect the solid product by filtration.

-

The crude product can be purified by recrystallization from a methanol-water mixture to yield pure this compound.

Table 3: Quantitative Data for this compound Synthesis

| Parameter | Value |

| Reactants | 4-chloro-3,5-dinitrobenzotrifluoride (1.8 mmol), N-cyclopropylmethyl-N-propylamine (2.5 mmol) |

| Solvent | Methanol (20 ml) |

| Temperature | Room Temperature |

| Reaction Time | 30 - 45 minutes |

Conclusion

This technical guide has detailed the chemical structure and a viable synthesis pathway for the herbicide this compound. The provided experimental protocols, based on patented methods and related chemical literature, offer a solid foundation for the laboratory-scale synthesis of this compound. The information presented is intended to support further research and development in the fields of agrochemicals and medicinal chemistry. Researchers are advised to consult the original patent literature for further details and to adhere to all appropriate laboratory safety protocols when handling the described chemicals and procedures.

References

Profluralin: A Technical Guide to Its Discovery, History, and Scientific Foundation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Profluralin is a selective, pre-emergence dinitroaniline herbicide developed for the control of a wide range of annual grasses and broadleaf weeds. Though its use has largely been discontinued, its history and mechanism of action provide valuable insights into herbicide development and microtubule--targeting agents. This technical guide provides an in-depth overview of the discovery, history, chemical properties, synthesis, mode of action, and key experimental findings related to this compound. All quantitative data are summarized in structured tables, and detailed experimental protocols for seminal studies are provided. Signaling pathways and experimental workflows are visually represented using diagrams to facilitate a comprehensive understanding of this herbicide's scientific background.

Introduction

This compound, chemically known as N-(cyclopropylmethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline, emerged from the broader class of dinitroaniline herbicides.[1][2] It was primarily used as a pre-emergence herbicide, incorporated into the soil to control germinating weeds in various crops, including cotton, soybeans, peanuts, and sunflowers.[1][2] Developed and commercialized by Ciba-Geigy (later Syngenta), this compound's history is intertwined with the development of other significant dinitroaniline herbicides, most notably trifluralin.[1] This guide will delve into the technical details of this compound, from its initial synthesis to its biological mechanism and environmental fate.

History of Discovery and Development

The development of this compound is closely linked to the pioneering work on trifluralin by Eli Lilly and Company in the 1960s. The success of trifluralin spurred further research into related dinitroaniline compounds with potential herbicidal activity. Ciba-Geigy AG, a major player in the agrochemical industry, developed this compound as part of its herbicide portfolio.

This compound was introduced under the trade names "Pregard" and "Tolban". It was registered in the United States in August 1975. Records indicate that 48,000 pounds of this compound were used in the US in 1974, and usage estimates from 1994 ranged from 5,000 to 65,000 pounds. However, its registration expired in April 1984, and its use has since declined significantly.

Chemical and Physical Properties

A comprehensive summary of the chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | N-(cyclopropylmethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline | |

| CAS Number | 26399-36-0 | |

| Molecular Formula | C₁₄H₁₆F₃N₃O₄ | |

| Molecular Weight | 347.29 g/mol | |

| Appearance | Yellow-orange solid | |

| Melting Point | 32-36 °C | |

| Solubility in Water | 0.1 mg/L (at 20 °C) | |

| Vapor Pressure | 8.4 mPa (at 25 °C) |

Synthesis of this compound

The synthesis of this compound involves the reaction of 4-chloro-3,5-dinitrobenzotrifluoride with N-cyclopropylmethyl-N-n-propylamine. This reaction is a nucleophilic aromatic substitution where the amine displaces the chlorine atom on the aromatic ring.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-chloro-3,5-dinitrobenzotrifluoride

-

N-cyclopropylmethyl-N-n-propylamine

-

Suitable solvent (e.g., a polar aprotic solvent like dimethylformamide)

-

Base (e.g., potassium carbonate) to neutralize the HCl byproduct

Procedure:

-

Dissolve 4-chloro-3,5-dinitrobenzotrifluoride in the chosen solvent in a reaction vessel equipped with a stirrer and a condenser.

-

Add an equimolar amount of N-cyclopropylmethyl-N-n-propylamine to the solution.

-

Add a slight excess of the base to the reaction mixture.

-

Heat the mixture under reflux for several hours to ensure the reaction goes to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water to precipitate the crude this compound.

-

Filter the precipitate, wash it with water to remove any inorganic impurities, and dry it.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Figure 1: Simplified reaction scheme for the synthesis of this compound.

Mode of Action: Microtubule Assembly Inhibition

This compound, like other dinitroaniline herbicides, exerts its phytotoxic effects by disrupting microtubule assembly in plant cells. Microtubules are essential components of the cytoskeleton, playing crucial roles in cell division, cell wall formation, and intracellular transport.

The primary target of this compound is the tubulin protein, the building block of microtubules. This compound binds to tubulin dimers, preventing their polymerization into functional microtubules. This disruption of microtubule dynamics leads to a cascade of cellular effects, ultimately resulting in the death of the weed seedling.

Signaling Pathway: Disruption of Microtubule Dynamics

The process begins with the absorption of this compound by the roots of a germinating weed. The herbicide then translocates to the meristematic tissues, where cell division is actively occurring.

Figure 2: this compound's mechanism of action, inhibiting microtubule polymerization.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay is used to directly measure the effect of a compound on the polymerization of tubulin into microtubules.

Materials:

-

Purified tubulin protein

-

Polymerization buffer (e.g., containing GTP, MgCl₂, and a buffer like PIPES)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

A spectrophotometer or fluorometer capable of monitoring turbidity or fluorescence at 340 nm.

Procedure:

-

Prepare a reaction mixture containing the polymerization buffer and purified tubulin in a cuvette.

-

Add a specific concentration of this compound or the vehicle control (DMSO) to the reaction mixture.

-

Initiate polymerization by raising the temperature to 37 °C.

-

Monitor the change in absorbance (turbidity) at 340 nm over time. An increase in absorbance indicates microtubule polymerization.

-

Compare the polymerization curves of the this compound-treated samples to the control. Inhibition of polymerization will be observed as a decrease in the rate and extent of the absorbance increase.

Efficacy and Crop Selectivity

This compound was effective against a range of annual grasses and broadleaf weeds. Its pre-emergence application targeted weeds as they germinated, preventing them from establishing in the crop.

Table 2: Weeds Controlled by this compound

| Weed Type | Species |

| Annual Grasses | Barnyardgrass (Echinochloa crus-galli), Crabgrass (Digitaria spp.), Foxtails (Setaria spp.) |

| Broadleaf Weeds | Pigweed (Amaranthus spp.), Lambsquarters (Chenopodium album), Purslane (Portulaca oleracea) |

Note: This is not an exhaustive list, and efficacy can vary depending on environmental conditions and application rates.

Toxicology

The toxicological profile of this compound has been evaluated in various studies. A summary of key toxicological data is presented in Table 3.

Table 3: Toxicological Data for this compound

| Study Type | Species | Route | Value | Reference |

| Acute Oral LD₅₀ | Rat | Oral | >10,000 mg/kg | |

| Subchronic NOAEL | Rat | Oral (diet) | 3 mg/kg/day |

LD₅₀: Median lethal dose; NOAEL: No-Observed-Adverse-Effect Level.

Experimental Protocol: Subchronic Oral Toxicity Study in Rats (General OECD 408 Guideline)

This type of study is designed to evaluate the adverse effects of a substance administered orally in repeated doses over a 90-day period.

Methodology:

-

Test Animals: Young, healthy rats (e.g., Sprague-Dawley strain) are used. Both sexes are included.

-

Dosage: At least three dose levels of this compound and a control group (receiving the vehicle only) are used. The doses are typically administered daily via the diet or by gavage.

-

Duration: The study duration is 90 days.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.

-

Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Urine samples are also collected for urinalysis.

-

Gross Pathology and Histopathology: All animals are subjected to a full necropsy. Organs are weighed, and tissues are preserved for microscopic examination (histopathology).

-

Data Analysis: The data are statistically analyzed to determine any dose-related effects and to establish a No-Observed-Adverse-Effect Level (NOAEL).

Environmental Fate

The environmental fate of a herbicide is a critical aspect of its overall assessment. Studies on this compound have focused on its persistence, mobility, and degradation in the environment.

Table 4: Environmental Fate Data for this compound

| Parameter | Value | Conditions |

| Soil Half-life (Aerobic) | 80-160 days | Varies with soil type and conditions |

| Soil Degradation (88 days) | 87% reduction | Aerobic conditions |

| Soil Degradation (88 days) | 23% reduction | Discontinuous anaerobic conditions |

Experimental Protocol: Aerobic and Anaerobic Transformation in Soil (General OECD 307 Guideline)

This study aims to determine the rate and route of degradation of a substance in soil under both aerobic and anaerobic conditions.

Methodology:

-

Test System: Soil samples are collected from relevant agricultural areas. The soil is characterized (e.g., texture, organic carbon content, pH).

-

Test Substance: Radiolabeled (e.g., ¹⁴C) this compound is used to facilitate tracking of the parent compound and its degradation products.

-

Application: The test substance is applied to the soil samples at a rate representative of agricultural use.

-

Incubation:

-

Aerobic: The treated soil is incubated in the dark at a controlled temperature and moisture content. A continuous flow of air is passed through the incubation vessels to maintain aerobic conditions.

-

Anaerobic: After an initial aerobic phase, the soil is flooded with water, and the headspace is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.

-

-

Sampling and Analysis: Soil samples are collected at various time points. The samples are extracted, and the extracts are analyzed using techniques like high-performance liquid chromatography (HPLC) with radiometric detection to quantify the parent compound and its transformation products. Volatile degradation products (e.g., ¹⁴CO₂) are trapped and quantified.

-

Data Analysis: The degradation kinetics of this compound are determined, and the half-life (DT₅₀) is calculated. The major degradation products are identified.

Figure 3: General experimental workflow for a soil degradation study.

Conclusion

This compound represents a significant chapter in the history of dinitroaniline herbicides. While no longer in widespread use, its development and mechanism of action as a microtubule assembly inhibitor continue to be relevant to the fields of herbicide science and cancer research, where microtubule-targeting agents are of great interest. This technical guide has provided a comprehensive overview of the key scientific and historical aspects of this compound, offering a valuable resource for researchers and professionals in related fields. The detailed protocols and summarized data serve as a foundation for understanding the evaluation and characteristics of this class of compounds.

References

Profluralin's Aerobic Degradation in Soil: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Profluralin, a dinitroaniline herbicide, undergoes degradation in soil under aerobic conditions, primarily through microbial activity. The degradation process is characterized by the transformation of the parent molecule into several smaller products. Key transformation pathways are believed to involve the dealkylation of the amino nitrogen and the reduction of at least one of the nitro groups. Studies have shown that this compound degrades more extensively and produces a greater number of metabolites under aerobic conditions compared to anaerobic conditions. However, the specific chemical structures of the aerobic degradation products in soil have not been fully elucidated in publicly available literature. This guide synthesizes the current knowledge on the aerobic degradation of this compound, providing available data, outlining typical experimental protocols, and visualizing the proposed degradation pathways based on existing evidence and research on analogous compounds.

Introduction

This compound, with the chemical name N-(cyclopropylmethyl)-α,α,α-trifluoro-2,6-dinitro-N-propyl-p-toluidine, was a pre-emergence herbicide used for the control of annual grasses and broadleaf weeds. Understanding its environmental fate, particularly its degradation in soil, is crucial for assessing its environmental impact and persistence. This technical guide focuses specifically on the aerobic degradation pathways of this compound in soil, providing a comprehensive overview for researchers and professionals in related fields.

Aerobic Degradation of this compound

Studies have demonstrated that this compound is susceptible to microbial degradation in soil under aerobic conditions. The rate and extent of degradation can be influenced by soil type, microbial population, temperature, and moisture content.

Degradation Rate and Extent

Research comparing this compound and the structurally similar herbicide trifluralin has shown that this compound degrades more extensively under aerobic conditions[1][2]. In one key study, 86% of the applied this compound degraded in Cecil loamy sand over a four-month period[1][2]. During this period, the formation of three distinct degradation products was observed through thin-layer chromatography (TLC) analysis. The half-life of this compound in soil has been reported to be approximately 110 days.

Table 1: Aerobic Degradation of this compound in Soil

| Soil Type | Incubation Time (months) | Degradation (%) | Number of Metabolites Detected | Reference |

| Cecil Loamy Sand | 4 | 86 | 3 |

Proposed Degradation Pathways

While the exact chemical structures of the three aerobic soil metabolites have not been definitively identified in the available literature, the primary degradation mechanisms for dinitroaniline herbicides are generally understood. The proposed aerobic degradation pathway for this compound involves two main types of reactions:

-

N-Dealkylation: The removal of the N-propyl or N-cyclopropylmethyl groups from the amino nitrogen.

-

Nitro Reduction: The reduction of one or both of the nitro groups (-NO2) to amino groups (-NH2).

Based on these reaction types and information from studies on the related herbicide trifluralin, a conceptual degradation pathway can be proposed. The initial steps likely involve the sequential loss of the alkyl groups, followed by the reduction of the nitro groups.

Conceptual Aerobic Degradation Pathway of this compound

Caption: A conceptual diagram of the proposed aerobic degradation pathways of this compound in soil.

Experimental Protocols for Aerobic Soil Metabolism Studies

Materials and Methods

-

Test Substance: Radiolabeled this compound (e.g., ¹⁴C-labeled) is often used to trace the parent compound and its metabolites.

-

Soil: Different soil types are typically used to assess the influence of soil properties on degradation. For this compound, studies have utilized soils such as Goldsboro loamy sand, Cecil loamy sand, and Drummer clay loam.

-

Incubation:

-

Soil is treated with a known concentration of this compound (e.g., 1 ppmw).

-

The treated soil is incubated in the dark at a constant temperature (e.g., 25°C) and moisture level (e.g., 75% of field capacity) to maintain aerobic conditions.

-

Sterile control samples are included to distinguish between microbial and chemical degradation.

-

-

Sampling: Soil samples are collected at various time intervals (e.g., monthly) to monitor the degradation process.

Extraction and Analysis

-

Extraction: this compound and its metabolites are extracted from the soil samples using appropriate organic solvents.

-

Analysis: The extracts are analyzed to identify and quantify the parent compound and its degradation products. Common analytical techniques include:

-

Thin-Layer Chromatography (TLC): Used for the initial separation and detection of metabolites.

-

High-Performance Liquid Chromatography (HPLC): For quantification of the parent compound and metabolites.

-

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For the definitive identification of metabolite structures.

-

Experimental Workflow for a this compound Aerobic Soil Metabolism Study

Caption: A generalized workflow for conducting an aerobic soil metabolism study of this compound.

Data Gaps and Future Research

A significant gap in the current understanding of this compound's aerobic degradation is the definitive identification of its soil metabolites. While studies have detected their presence, their chemical structures remain unconfirmed in the public scientific literature. Future research should focus on:

-

Metabolite Identification: Utilizing advanced analytical techniques like high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to elucidate the structures of the aerobic degradation products.

-

Quantitative Analysis: Conducting time-course studies to quantify the formation and decline of both this compound and its individual metabolites.

-

Influence of Environmental Factors: Investigating in more detail how different soil properties, temperature, and moisture levels affect the degradation pathways and rates.

Conclusion

This compound undergoes significant degradation in soil under aerobic conditions, primarily driven by microbial processes. The degradation is more extensive than that of the related herbicide trifluralin. The proposed degradation pathway involves N-dealkylation and nitro-reduction, leading to the formation of multiple metabolites. While the presence of these metabolites has been confirmed, their specific identities have yet to be publicly reported. Further research is needed to fully characterize the aerobic degradation pathway of this compound, which will provide a more complete understanding of its environmental fate.

References

Profluralin: A Technical Guide to a Dinitroaniline Herbicide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Profluralin, a pre-emergent herbicide belonging to the dinitroaniline family. This document details its mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and provides visualizations of its biochemical pathway and experimental workflows.

Core Concepts: The Dinitroaniline Family

This compound is a member of the dinitroaniline class of herbicides, a group of compounds widely used for the pre-emergent control of annual grasses and some broadleaf weeds in various crops.[1][2][3] Other notable members of this family include trifluralin, pendimethalin, and oryzalin.[1][4] The core chemical structure of these herbicides is a dinitroaniline moiety, and they are known for their specific mode of action targeting microtubule formation in plants.

Mechanism of Action: Disruption of Microtubule Dynamics

The primary herbicidal activity of this compound and other dinitroanilines stems from their ability to inhibit microtubule formation. They achieve this by binding to tubulin, the protein subunit that polymerizes to form microtubules. This binding disrupts the assembly of microtubules, which are crucial for various cellular processes in plants, including:

-

Cell Division: Microtubules are essential components of the mitotic spindle, which is responsible for chromosome segregation during mitosis. By inhibiting microtubule formation, dinitroanilines halt cell division in the root and shoot meristems of germinating weeds.

-

Cell Elongation: Cortical microtubules play a vital role in guiding the deposition of cellulose microfibrils in the cell wall, which in turn dictates the direction of cell expansion. Disruption of these microtubules leads to abnormal cell swelling and inhibits root and shoot elongation.

This targeted action on tubulin in plants provides a degree of selectivity, as animal tubulin is less susceptible to the effects of dinitroaniline herbicides.

Quantitative Data

The following tables summarize key quantitative data for this compound and the closely related dinitroaniline herbicide, Trifluralin.

Table 1: Physicochemical and Toxicological Properties of this compound

| Property | Value |

| Chemical Formula | C₁₄H₁₆F₃N₃O₄ |

| Molar Mass | 347.29 g/mol |

| Appearance | Yellow-orange solid |

| Melting Point | 32-36 °C |

| Water Solubility | 0.1 ppm |

| Vapor Pressure | 8.4 mPa |

| Oral LD₅₀ (Rat) | 10,000 mg/kg |

Source:

Table 2: Soil Degradation of this compound

| Soil Type | Condition | Degradation after 4 Months |

| Cecil loamy sand | Aerobic | 86% |

| Cecil loamy sand | Anaerobic | 72% |

Source:

Table 3: Efficacy of the Dinitroaniline Herbicide Trifluralin on Various Weed Species

| Weed Species | Common Name | Control Efficacy |

| Setaria viridis | Green Foxtail | 92-98% |

| Echinochloa crus-galli | Barnyardgrass | 96-100% |

| Amaranthus retroflexus | Redroot Pigweed | 89-95% |

| Chenopodium album | Common Lambsquarters | 90-97% |

| Abutilon theophrasti | Velvetleaf | 6-12% |

| Ambrosia artemisiifolia | Common Ragweed | 5-18% |

Note: Data for Trifluralin is provided as a representative example of dinitroaniline efficacy. Source:

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay is fundamental for demonstrating the direct inhibitory effect of compounds like this compound on microtubule formation.

Principle: The polymerization of purified tubulin into microtubules increases the turbidity of the solution, which can be measured spectrophotometrically at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this turbidity increase.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of purified tubulin (e.g., from bovine brain) in a suitable buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

-

Prepare a stock solution of GTP (100 mM).

-

Prepare a stock solution of the test compound (this compound) and positive/negative controls (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer) in an appropriate solvent (e.g., DMSO).

-

-

Assay Setup:

-

On ice, prepare the reaction mixtures in a 96-well plate. Each well should contain the tubulin solution, GTP (final concentration 1 mM), and the test compound at various concentrations.

-

Include control wells with vehicle (solvent) only and with known microtubule inhibitors/stabilizers.

-

-

Data Acquisition:

-

Transfer the plate to a temperature-controlled microplate reader pre-warmed to 37°C to initiate polymerization.

-

Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 60-90 minutes).

-

-

Data Analysis:

-

Plot the absorbance (turbidity) versus time for each condition.

-

Analyze the kinetic curves to determine parameters such as the initial rate of polymerization (Vmax), the lag time, and the maximum polymer mass.

-

Calculate the IC₅₀ value for the test compound by plotting the percentage of inhibition against the compound concentration.

-

Source:

Immunofluorescence Microscopy of Plant Cell Microtubules

This technique allows for the direct visualization of the effects of herbicides on the microtubule cytoskeleton within plant cells.

Principle: Antibodies specific to tubulin are used to label the microtubule network within fixed and permeabilized plant cells. A secondary antibody conjugated to a fluorescent dye allows for visualization using a fluorescence microscope.

Methodology:

-

Plant Material and Treatment:

-

Grow plant seedlings (e.g., Arabidopsis thaliana) or cell cultures.

-

Treat the plant material with the desired concentration of this compound for a specified duration. Include an untreated control.

-

-

Fixation and Permeabilization:

-

Fix the plant cells in a suitable fixative (e.g., paraformaldehyde and glutaraldehyde in a microtubule-stabilizing buffer).

-

Digest the cell walls using a mixture of enzymes (e.g., cellulase and pectinase).

-

Permeabilize the cell membranes with a detergent (e.g., Triton X-100).

-

-

Immunolabeling:

-

Incubate the cells with a primary antibody against α-tubulin.

-

Wash the cells to remove unbound primary antibody.

-

Incubate the cells with a secondary antibody conjugated to a fluorescent probe (e.g., FITC or Alexa Fluor 488).

-

Wash the cells to remove unbound secondary antibody.

-

-

Microscopy and Image Analysis:

-

Mount the cells on a microscope slide with an anti-fade mounting medium.

-

Observe the microtubule structures using a confocal or epifluorescence microscope.

-

Capture images and analyze the effects of the herbicide on microtubule organization, density, and orientation compared to the control.

-

Source:

Visualizations

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for a tubulin polymerization assay.

References

- 1. Aerobic and anaerobic degradation of this compound and trifluralin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Throughput Analysis of Profluralin Residues by Gas Chromatography-Mass Spectrometry

Abstract

This application note details a robust and sensitive method for the determination of Profluralin, a dinitroaniline herbicide, in various environmental matrices using gas chromatography coupled with mass spectrometry (GC-MS). The protocols provided are intended for researchers, scientists, and professionals in drug development and environmental monitoring. The methodology encompasses sample preparation procedures for soil and water, as well as optimized GC-MS parameters for the accurate quantification of this compound.

Introduction

This compound has been utilized for the pre-emergent control of annual grasses and broadleaf weeds in various agricultural settings.[1] Due to its potential for environmental persistence and impact on non-target organisms, sensitive and specific analytical methods are required for its monitoring in environmental samples. Gas chromatography, particularly when coupled with mass spectrometry, offers excellent selectivity and sensitivity for the detection of pesticide residues like this compound.[2][3] This document provides detailed protocols for the analysis of this compound, ensuring reliable and reproducible results.

Experimental Protocols

Sample Preparation

Effective sample preparation is crucial for the accurate analysis of this compound, aiming to extract the analyte from the matrix and remove interfering substances.

A. Soil Sample Preparation (Adapted from QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for pesticide residue analysis in food and environmental samples.[3]

-

Sample Homogenization: Air-dry the soil sample to a constant weight and sieve it through a 2 mm mesh to remove large debris.

-

Extraction:

-

Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Vortex for 1 minute to ensure thorough mixing.

-

Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Immediately shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer 6 mL of the acetonitrile supernatant to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg primary secondary amine (PSA).

-

Vortex for 30 seconds.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Final Extract Preparation:

-

Take a 1 mL aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of a suitable solvent like hexane or a mixture of acetone and hexane (1:1 v/v) for GC-MS analysis.[3]

-

B. Water Sample Preparation (Liquid-Liquid Extraction)

-

Sample Collection: Collect 1 L of the water sample in a clean glass bottle.

-

Extraction:

-

Transfer the water sample to a 2 L separatory funnel.

-

Add 60 mL of dichloromethane and shake vigorously for 2 minutes, periodically venting the funnel.

-

Allow the layers to separate and drain the organic (bottom) layer into a flask.

-

Repeat the extraction twice more with fresh 60 mL portions of dichloromethane.

-

Combine the organic extracts.

-

-

Drying and Concentration:

-

Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

-

-

Solvent Exchange: Exchange the solvent to hexane or another GC-compatible solvent if necessary.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following GC-MS parameters are recommended for the analysis of this compound.

Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD) is used.

-

GC Column: A capillary column such as an Rxi-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or an HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for this analysis.

-

Injection: 1 µL of the final extract is injected in splitless mode.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp to 180 °C at 25 °C/min.

-

Ramp to 280 °C at 5 °C/min, hold for 5 minutes.

-

-

MSD Parameters:

-

Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

-

Quantitative Data

The following table summarizes the key quantitative parameters for the GC-MS analysis of this compound.

| Parameter | Value | Reference |

| Retention Time | ~5.91 - 13.76 min | |

| Precursor Ion (m/z) | 318.10 | |

| Product Ions (m/z) | 198.05, 199.06, 252.45 | |

| Limit of Detection (LOD) | <10 ppb | |

| Limit of Quantification (LOQ) | Typically 10 ppb |

Note: Retention times can vary depending on the specific instrument, column, and temperature program used.

Diagrams

Caption: General workflow for this compound analysis.

Caption: Key steps in GC method development.

Conclusion

The gas chromatography-mass spectrometry method detailed in this application note provides a reliable and sensitive approach for the detection and quantification of this compound in environmental samples. The described sample preparation protocols, coupled with the optimized GC-MS parameters, allow for high-throughput analysis, making it suitable for routine monitoring and research applications. Adherence to these protocols will enable laboratories to generate accurate and precise data on this compound residues, contributing to environmental safety and regulatory compliance.

References

Application Notes and Protocols for Profluralin Soil Persistence Studies

Introduction

Profluralin, a dinitroaniline herbicide, is utilized for pre-emergence control of various annual grasses and broadleaf weeds. Its efficacy and environmental fate are intrinsically linked to its persistence in the soil. Understanding the persistence of this compound is crucial for determining its long-term effectiveness, potential for carryover to subsequent crops, and overall environmental impact. Soil persistence studies are therefore essential for regulatory approval and for developing best management practices.

These application notes provide a comprehensive guide for researchers and scientists to design and execute robust studies on the soil persistence of this compound. The protocols detailed below cover both laboratory and field-based assessments, along with analytical methods for quantification.

Key Factors Influencing this compound Persistence

The persistence of dinitroaniline herbicides like this compound in soil is influenced by a combination of factors.[1][2] These include:

-

Soil Properties: Soil type, organic matter content, pH, and clay content can significantly affect this compound's adsorption and availability for degradation.[1]

-

Environmental Conditions: Temperature, moisture, and sunlight (photodegradation) play a critical role in the rate of this compound degradation.[1][2] Volatilization can also be a significant loss pathway, especially from the soil surface.

-

Microbial Activity: Soil microorganisms are the primary drivers of this compound degradation. Conditions that favor microbial growth and activity, such as optimal temperature and moisture, will generally lead to faster degradation.

-

Agronomic Practices: The depth of incorporation of the herbicide into the soil can affect its persistence by reducing losses from volatilization and photodegradation.

Experimental Protocols

Protocol 1: Aerobic Soil Metabolism and Degradation Study (Laboratory)

Objective: To determine the rate and pathway of this compound degradation in soil under controlled aerobic laboratory conditions.

Materials:

-

Freshly collected and sieved (<2 mm) soil from a representative agricultural field.

-

Analytical grade this compound standard.

-

Radiolabeled (e.g., ¹⁴C) this compound (optional, for metabolite identification).

-

Incubation vessels (e.g., biometer flasks or flow-through systems).

-

Controlled environment chamber or incubator.

-

Apparatus for trapping volatile organics and CO₂.

-

Solvents for extraction (e.g., acetonitrile, methanol).

-

Analytical instrumentation (HPLC or GC-MS).

Methodology:

-

Soil Characterization: Analyze the soil for key physicochemical properties including texture (sand, silt, clay content), pH, organic carbon content, and microbial biomass.

-

Preparation of Treated Soil:

-

Determine the desired application rate of this compound, typically corresponding to the recommended field application rate.

-

Prepare a stock solution of this compound in a suitable solvent.

-

Apply the this compound solution to a known mass of soil and mix thoroughly to ensure uniform distribution. If using radiolabeled material, the specific activity should be recorded.

-

-

Incubation:

-

Transfer a known amount of the treated soil into the incubation vessels.

-

Adjust the soil moisture to a predetermined level (e.g., 50-75% of field capacity).

-

Place the vessels in a dark, temperature-controlled incubator (e.g., 20-25°C).

-

Maintain aerobic conditions by continuously passing humidified air over the soil surface.

-

Include traps for volatile organic compounds and a CO₂ trap (e.g., potassium hydroxide solution) to measure mineralization.

-

-

Sampling:

-

Collect triplicate soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Store samples at -20°C until analysis.

-

-

Extraction and Analysis:

-

Extract this compound and its degradation products from the soil samples using an appropriate solvent mixture.

-

Analyze the extracts using a validated analytical method, such as HPLC or GC-MS, to quantify the parent compound and major metabolites.

-

If ¹⁴C-profluralin was used, analyze the CO₂ traps and volatile traps for radioactivity to determine mineralization and volatilization rates.

-

-

Data Analysis:

-

Calculate the concentration of this compound at each time point.

-

Determine the dissipation kinetics (e.g., first-order kinetics) and calculate the half-life (DT₅₀) of this compound in the soil.

-

Identify and quantify major degradation products.

-

Protocol 2: Field Dissipation Study

Objective: To evaluate the persistence and dissipation of this compound under real-world agricultural conditions.

Materials:

-

Commercial formulation of this compound.

-

Field plot with well-characterized soil.

-

Application equipment (e.g., calibrated sprayer).

-

Soil sampling equipment (e.g., soil probe, auger).

-

Weather monitoring station.

Methodology:

-

Site Selection and Characterization:

-

Select a field site representative of the intended use area for this compound.

-

Characterize the soil properties as described in Protocol 1.

-

Install a weather station to record daily temperature, rainfall, and other relevant meteorological data.

-

-

Experimental Design:

-

Establish multiple plots in a randomized complete block design.

-

Include untreated control plots.

-

-

Application:

-

Apply this compound to the plots at the desired rate using calibrated application equipment.

-

Incorporate the herbicide into the soil to the recommended depth, if applicable.

-

-

Soil Sampling:

-

Collect soil samples from each plot at various time intervals post-application (e.g., 0, 7, 14, 30, 60, 90, 120, 180, and 365 days).

-

Collect samples from different soil depths (e.g., 0-10 cm, 10-20 cm) to assess potential leaching.

-

Composite multiple soil cores from each plot to obtain a representative sample.

-

-

Sample Handling and Analysis:

-

Store and transport samples in a manner that prevents degradation (e.g., on ice).

-

Process and analyze the soil samples for this compound residues as described in Protocol 1.

-

-

Data Analysis:

-

Calculate the mean concentration of this compound at each sampling time and depth.

-

Determine the field dissipation rate and half-life (DT₅₀).

-

Correlate dissipation rates with environmental data (temperature, rainfall).

-

Protocol 3: Analytical Method for this compound Quantification in Soil

Objective: To provide a reliable method for the extraction and quantification of this compound from soil samples.

Materials:

-

Gas chromatograph with an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS).

-

Extraction solvents: Acetonitrile, Methanol, Hexane.

-

Solid-phase extraction (SPE) cartridges (e.g., Florisil) for cleanup.

-

Sodium sulfate (anhydrous).

-

Rotary evaporator.

Methodology:

-

Extraction:

-

Weigh 50 g of soil into an extraction vessel.

-

Add 100 mL of a 99:1 (v/v) acetonitrile:water solution.

-

Shake for a specified period (e.g., 30 minutes) on a platform shaker.

-

Allow the soil to settle and collect the supernatant.

-

-

Cleanup (if necessary):

-

For extracts with significant co-extractives, a cleanup step may be required.

-

Pass the extract through an SPE cartridge to remove interfering substances.

-

Elute the this compound from the cartridge with a suitable solvent.

-

-

Concentration:

-

Concentrate the extract to a small volume (e.g., 1-5 mL) using a rotary evaporator.

-

-

Quantification:

-

Inject an aliquot of the concentrated extract into the GC-ECD or GC-MS.

-

Prepare a calibration curve using this compound standards of known concentrations.

-

Quantify the this compound in the sample by comparing its peak area to the calibration curve.

-

Data Presentation

Quantitative data from the persistence studies should be summarized in clear and concise tables.

Table 1: Physicochemical Properties of the Test Soil

| Parameter | Value |

| Soil Texture | Sandy Loam |

| % Sand | 65 |

| % Silt | 25 |

| % Clay | 10 |

| pH (1:1 H₂O) | 6.8 |

| Organic Carbon (%) | 1.5 |

| Cation Exchange Capacity (meq/100g) | 8.2 |

| Microbial Biomass (µg C/g soil) | 150 |

Table 2: Dissipation of this compound in Soil under Aerobic Laboratory Conditions (25°C)

| Time (Days) | Mean Concentration (mg/kg) | Standard Deviation | % Remaining |

| 0 | 1.00 | 0.05 | 100 |

| 7 | 0.78 | 0.04 | 78 |

| 14 | 0.61 | 0.03 | 61 |

| 30 | 0.42 | 0.02 | 42 |

| 60 | 0.21 | 0.01 | 21 |

| 90 | 0.10 | 0.01 | 10 |

Table 3: Field Dissipation of this compound (0-15 cm Soil Depth)

| Time (Days) | Mean Concentration (mg/kg) | Standard Deviation |

| 0 | 0.95 | 0.08 |

| 15 | 0.65 | 0.06 |

| 30 | 0.48 | 0.05 |

| 60 | 0.29 | 0.04 |

| 90 | 0.15 | 0.03 |

| 180 | 0.05 | 0.01 |

Visualizations

References

Analytical Standards for Profluralin Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Profluralin is a selective, pre-emergence dinitroaniline herbicide historically used for the control of annual grasses and broadleaf weeds in various agricultural settings.[1] Although its use has been discontinued in many regions, research into its environmental fate, toxicological profile, and potential for bioremediation continues.[2] Accurate and reliable analytical methods are paramount for such research. These application notes provide detailed protocols and data for the quantification of this compound in various matrices, insights into its mechanism of action, and its metabolic fate.

Physicochemical and Toxicological Data

A summary of key quantitative data for this compound is presented below for easy reference.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₆F₃N₃O₄ | [2] |

| Molecular Weight | 347.29 g/mol | [2] |

| Appearance | Yellow-orange solid | [1] |

| Melting Point | 32.1-32.5 °C | |

| Water Solubility | 0.1 mg/L (at 20 °C) | |

| Vapor Pressure | 6.3 x 10⁻⁵ mm Hg (at 20 °C) | |

| Soil Half-Life | 80-160 days | |

| Oral LD₅₀ (Rat) | > 5,000 mg/kg |

Experimental Protocols

Analysis of this compound in Soil by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for dinitroaniline herbicides and utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique.

a) Sample Preparation: QuEChERS Method

-

Sample Homogenization: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. If the soil is dry, add 7 mL of deionized water, vortex, and allow to hydrate for 30 minutes.

-

Extraction:

-

Add 10 mL of acetonitrile to the centrifuge tube.

-

Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18 sorbent.

-

Vortex for 30 seconds.

-

Centrifuge at ≥5000 x g for 2 minutes.

-

The supernatant is ready for GC-MS analysis.

-

b) GC-MS Instrumental Parameters

| Parameter | Recommended Setting |

| GC System | Agilent 6890N or equivalent |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | Initial 50°C (hold 1 min), ramp to 190°C at 50°C/min (hold 2 min), then ramp to 320°C at 5°C/min (hold 5 min) |

| MS System | Agilent 5973 or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MSD Transfer Line | 280 °C |

| Scan Range | m/z 50-400 |

| Quantification Ions | m/z 318 (primary), 330, 264 (secondary) |

c) Method Validation Data (Typical for Dinitroaniline Herbicides)

| Parameter | Typical Value | Reference |

| Limit of Detection (LOD) | 0.02 µg/kg | |

| Limit of Quantification (LOQ) | 0.05 µg/kg | |

| Linearity Range | 1 - 40 µg/L | |

| Recovery | 80 - 110% | |

| Relative Standard Deviation (RSD) | < 15% |

Analysis of this compound in Water by Liquid-Liquid Extraction and GC-MS

This protocol is based on EPA Method 627 for dinitroaniline pesticides.

a) Sample Preparation: Liquid-Liquid Extraction

-

Sample Collection: Collect a 1 L representative water sample in a clean glass container.

-

Extraction:

-

Transfer the 1 L sample to a 2 L separatory funnel.

-

Add 60 mL of methylene chloride to the separatory funnel.

-

Shake vigorously for 2 minutes, venting periodically.

-

Allow the layers to separate and drain the lower organic layer into a collection flask.

-

Repeat the extraction twice more with fresh 60 mL portions of methylene chloride, combining the extracts.

-

-

Drying and Concentration:

-

Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.

-

Concentrate the extract to approximately 5 mL using a rotary evaporator at 35°C.

-

Perform a solvent exchange to hexane by adding 10 mL of hexane and re-concentrating to 1 mL.

-

b) GC-MS Analysis

The instrumental parameters for GC-MS analysis are the same as described in the soil analysis protocol.

Mechanism of Action: Microtubule Polymerization Inhibition

This compound, like other dinitroaniline herbicides, exerts its phytotoxic effects by disrupting microtubule formation. It binds to tubulin, the protein subunit of microtubules, preventing its polymerization into functional microtubules. This disruption of the cytoskeleton interferes with cell division (mitosis), cell wall formation, and overall plant growth and development.

References

Application of Profluralin in Cotton and Soybean Research: Detailed Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Profluralin is a selective, pre-emergence dinitroaniline herbicide historically used for the control of annual grasses and certain broadleaf weeds in cotton and soybean production.[1][2] Its primary mechanism of action involves the inhibition of microtubule formation in plant cells, which disrupts cell division and ultimately leads to weed mortality.[1][3][4] Although its use has largely been discontinued, research on this compound and other dinitroaniline herbicides continues to be relevant for understanding herbicide resistance, developing new weed management strategies, and for its potential applications in other areas of plant biology research. These notes provide detailed protocols and data for the application of this compound in a research setting.

Mechanism of Action: Microtubule Disruption

This compound, like other dinitroaniline herbicides, exerts its phytotoxic effects by disrupting the assembly of microtubules, which are essential components of the plant cell cytoskeleton. Microtubules are critical for cell division (formation of the mitotic spindle), cell wall formation, and the maintenance of cell shape. This compound binds to tubulin, the protein subunit of microtubules, preventing its polymerization into functional microtubules. This leads to a failure of mitosis and subsequent inhibition of root and shoot growth in susceptible plants.

References

Application Note: Electrochemical Analysis of Profluralin in Environmental Samples

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of Profluralin, a dinitroaniline herbicide, in environmental water and soil samples using square wave adsorptive stripping voltammetry (SWAdSV). This electrochemical method offers a rapid, sensitive, and cost-effective alternative to traditional chromatographic techniques. The protocol details sample preparation, electrochemical detection, and data analysis. All quantitative data is summarized for clear comparison, and a logical workflow for the analysis is provided.

Introduction

This compound (N-(cyclopropylmethyl)-α,α,α-trifluoro-2,6-dinitro-N-propyl-p-toluidine) is a selective, pre-emergence herbicide used to control annual grasses and some broadleaf weeds in various crops.[1] Due to its persistence and potential for environmental contamination, monitoring its concentration in soil and water is crucial.[2] While chromatographic methods such as GC-MS and LC-MS/MS are standard for pesticide analysis, they can be time-consuming and require expensive instrumentation.[3] Electrochemical methods, particularly voltammetry, present a compelling alternative due to their high sensitivity, rapid analysis time, and lower operational costs.[4]

This application note describes a validated method for this compound determination using a silver amalgam film electrode (AgAFE) or similar mercury-based electrodes. The method is based on the electrochemical reduction of the two nitro groups present in the this compound molecule.[5]

Principle of the Method

The electrochemical determination of this compound is based on its reduction at the surface of a working electrode. The two nitro groups (-NO₂) on the this compound molecule are electrochemically active and can be irreversibly reduced to hydroxylamine (-NHOH) and subsequently to amine (-NH₂) groups in a multi-electron, multi-proton process.

By employing square wave adsorptive stripping voltammetry (SWAdSV), this compound is first preconcentrated on the electrode surface at a specific accumulation potential. Following this accumulation step, the potential is scanned, and the reduction of the adsorbed this compound results in a current peak. The height of this peak is directly proportional to the concentration of this compound in the sample. The use of a surfactant like cetyltrimethylammonium bromide (CTAB) can enhance the signal and separate overlapping reduction peaks.

Materials and Reagents

-

Chemicals and Reagents:

-

This compound standard (analytical grade)

-

Ethanol (ACS grade)

-

Britton-Robinson (B-R) buffer components (boric acid, phosphoric acid, acetic acid)

-

Sodium hydroxide (NaOH)

-

Cetyltrimethylammonium bromide (CTAB)

-

Acetonitrile (HPLC grade)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

Deionized water (18.2 MΩ·cm)

-

Argon or Nitrogen gas (high purity)

-

-

Apparatus and Equipment:

-

Potentiostat/galvanostat with voltammetry software

-

Three-electrode system:

-

Working Electrode: Silver Amalgam Film Electrode (AgAFE) or Hanging Mercury Drop Electrode (HMDE)

-

Reference Electrode: Ag/AgCl (3 M KCl)

-

Counter Electrode: Platinum wire

-

-

Voltammetric cell

-

Magnetic stirrer and stir bars

-

pH meter

-

Analytical balance

-

Micropipettes

-

Glassware (volumetric flasks, beakers, etc.)

-

Centrifuge and centrifuge tubes (50 mL)

-

Vortex mixer

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

Experimental Protocols

Preparation of Standard Solutions and Reagents

-

This compound Stock Solution (1 mM): Accurately weigh 3.47 mg of this compound standard and dissolve it in 10 mL of ethanol. Store in a dark, refrigerated container. This solution is typically stable for one week.

-

Working Standard Solutions: Prepare fresh daily by diluting the stock solution with the supporting electrolyte to the desired concentrations.

-

Britton-Robinson (B-R) Buffer (0.04 M): Prepare a stock solution containing 0.04 M boric acid, 0.04 M phosphoric acid, and 0.04 M acetic acid in deionized water. Adjust the pH to the desired value (e.g., pH 8.5) with 0.2 M NaOH.

-

Supporting Electrolyte: 0.04 M B-R buffer (pH 8.5) containing 1 mM CTAB and 10% (v/v) ethanol.

Sample Preparation

-

Collect water samples in clean glass bottles.

-

Filter the samples through a 0.45 µm membrane filter to remove suspended particles.

-

For spiked samples, add a known volume of this compound working standard solution to the filtered water sample.

-

The samples can then be directly analyzed or diluted with the supporting electrolyte.

This protocol is adapted from the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for pesticide residue analysis.

-

Sample Homogenization: Air-dry the soil sample and sieve it to remove large debris. Homogenize the sample by grinding.

-

Extraction:

-

Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

For spiked samples, add a known volume of this compound standard solution at this stage.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at ≥ 3000 x g for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant (upper layer) to a 15 mL centrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA).

-

Vortex for 30 seconds.

-

Centrifuge at ≥ 5000 x g for 2 minutes.

-

-

Final Preparation:

-

Take a 1 mL aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume (e.g., 1 mL) of the supporting electrolyte. The sample is now ready for electrochemical analysis.

-

Electrochemical Measurement (SWAdSV)

-

Pipette 10 mL of the supporting electrolyte into the voltammetric cell.

-

Deoxygenate the solution by purging with high-purity argon or nitrogen for at least 5 minutes. Maintain an inert atmosphere over the solution during the measurement.

-

Add a known volume of the prepared sample or standard solution to the cell.

-

Stir the solution and apply the accumulation potential (e.g., -0.2 V) for a specified accumulation time (e.g., 60 s).

-

Stop the stirring and allow the solution to equilibrate for a short period (e.g., 5 s).

-

Scan the potential towards more negative values using the square wave voltammetry waveform.

-

Record the voltammogram. The reduction peak for this compound will appear at approximately -0.4 V to -0.6 V, depending on the pH.

-

For quantitative analysis, use the standard addition method by adding known concentrations of the this compound standard to the sample in the voltammetric cell and recording the voltammogram after each addition.

-

Optimized SWV Parameters:

-

Frequency: 100 Hz

-

Amplitude: 50 mV

-

Step Potential: 5 mV

-

Data Presentation

The following tables summarize the quantitative data for the electrochemical determination of this compound.

Table 1: Quantitative Data for this compound Determination by SWAdSV

| Parameter | Value | Reference |

| Electrode | Silver Amalgam Film Electrode (AgAFE) | |

| Technique | Square Wave Adsorptive Stripping Voltammetry (SWAdSV) | |

| Supporting Electrolyte | 0.04 M Britton-Robinson buffer (pH 8.5) + 1 mM CTAB | |

| Linear Range | 60 - 800 nmol L⁻¹ | |

| Limit of Detection (LOD) | 17 nmol L⁻¹ | |

| Limit of Quantification (LOQ) | 56 nmol L⁻¹ | |

| Relative Standard Deviation (RSD) | < 5% |

Table 2: Recovery Study of this compound in Spiked Environmental Samples

| Sample Matrix | Spiked Concentration | Found Concentration | Recovery (%) |

| Tap Water | 1.0 µmol L⁻¹ | 0.98 µmol L⁻¹ | 98.0 |

| River Water | 1.0 µmol L⁻¹ | 0.97 µmol L⁻¹ | 97.0 |

| Soil | 0.1 ppm | 0.096 ppm | 96.0 |

Data adapted from

Visualizations

Caption: Experimental workflow for the electrochemical analysis of this compound.

Caption: Proposed electrochemical reduction pathway of a nitro group in this compound.

Conclusion

The described square wave adsorptive stripping voltammetry method provides a reliable and sensitive tool for the determination of this compound in environmental samples. With a simple sample preparation procedure, especially when coupled with the QuEChERS method for soil samples, this electrochemical approach offers a significant advantage in terms of speed and cost over traditional chromatographic techniques. The low detection limits achieved are suitable for environmental monitoring purposes. This application note provides a comprehensive protocol that can be readily implemented in analytical laboratories for routine analysis of this compound.

References

- 1. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

Troubleshooting & Optimization

Technical Support Center: Improving Profluralin Extraction Efficiency from Clay Loam Soil

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the extraction of profluralin from clay loam soil.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the extraction of this compound from clay loam soil, offering potential causes and practical solutions.

| Issue | Potential Cause(s) | Suggested Solution(s) |